molecular formula C18H42O6Si2 B1631551 1,6-Bis(triethoxysilyl)hexane CAS No. 52034-16-9

1,6-Bis(triethoxysilyl)hexane

Cat. No.: B1631551
CAS No.: 52034-16-9
M. Wt: 410.7 g/mol
InChI Key: NRYWFNLVRORSCA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 1,6-Bis(triethoxysilyl)hexane is the silica network. This compound is used to reinforce organically-modified silica networks . The role of this compound is to act as a spacer in the silica network, enhancing its structural integrity .

Mode of Action

This compound interacts with its target by integrating into the silica network. It is added along with other silane precursors to produce an organically-modified silica network . The introduction of this compound results in a reinforced silica network, enhancing its mechanical properties .

Biochemical Pathways

The affected pathway involves the synthesis of organically-modified silica networks. The addition of this compound to the silane precursors leads to the formation of a more robust silica network . The downstream effects include improved thermal insulation performance and mechanical strength of the resulting material .

Result of Action

The molecular effect of this compound’s action is the formation of a reinforced silica network. On a cellular level, this results in materials with improved thermal insulation performance and mechanical strength . Additionally, these materials can be chemically doped with silica-functionalized magnetite nanoparticles, imparting magnetic behavior to the aerogels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of acidic catalysts can facilitate the polymerization of this compound . Furthermore, the physical properties of the resulting material can be affected by factors such as temperature and pressure during the synthesis process.

Biochemical Analysis

Biochemical Properties

1,6-Bis(triethoxysilyl)hexane plays a significant role in biochemical reactions, particularly in the formation of polysilsesquioxanes. It interacts with enzymes and proteins that facilitate the hydrolysis and condensation of silane groups. The compound’s triethoxysilyl groups undergo hydrolysis to form silanol groups, which then condense to form siloxane bonds. This process is catalyzed by acidic or basic conditions, and enzymes such as silicatein can enhance the reaction rate . The interactions between this compound and these biomolecules are primarily based on the formation of hydrogen bonds and covalent bonds during the polymerization process.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to form stable siloxane networks can impact the mechanical properties of the extracellular matrix, thereby influencing cell adhesion and migration . Additionally, this compound can modulate the expression of genes involved in cell proliferation and differentiation, potentially through the activation of signaling pathways such as MAPK and PI3K/Akt.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound’s triethoxysilyl groups undergo hydrolysis to form silanol groups, which can then interact with hydroxyl groups on proteins and enzymes. This interaction can lead to the formation of covalent bonds, resulting in enzyme inhibition or activation . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under ambient conditions but can undergo hydrolysis in the presence of moisture, leading to the formation of silanol groups . Over time, these silanol groups can further condense to form siloxane bonds, which can impact the compound’s long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cell morphology and function, potentially due to the accumulation of siloxane networks.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance cell adhesion and proliferation by improving the mechanical properties of the extracellular matrix . At high doses, this compound can exhibit toxic effects, including cytotoxicity and inflammation. These adverse effects are likely due to the excessive formation of siloxane networks, which can disrupt cellular homeostasis and induce oxidative stress.

Metabolic Pathways

This compound is involved in metabolic pathways that include the hydrolysis and condensation of silane groups. Enzymes such as silicatein can catalyze these reactions, leading to the formation of siloxane bonds . The compound can also interact with cofactors such as ATP and NADH, which are involved in energy metabolism and redox reactions. These interactions can influence metabolic flux and the levels of metabolites in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm and nucleus, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can localize to the endoplasmic reticulum and Golgi apparatus, where it can participate in the synthesis and modification of proteins and lipids.

Preparation Methods

1,6-Bis(triethoxysilyl)hexane can be synthesized through the reaction of 1,6-dibromohexane with triethoxysilane in the presence of a copper catalyst in N,N-dimethylformamide (DMF) . The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield.

Chemical Reactions Analysis

1,6-Bis(triethoxysilyl)hexane undergoes various chemical reactions, including:

Common reagents used in these reactions include water for hydrolysis, acids or bases for catalyzing condensation, and various organic reagents for substitution reactions. The major products formed from these reactions are typically siloxane-based polymers and networks.

Comparison with Similar Compounds

1,6-Bis(triethoxysilyl)hexane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to form flexible and stable silicon-based networks, making it suitable for a wide range of applications in various fields.

Properties

IUPAC Name

triethoxy(6-triethoxysilylhexyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H42O6Si2/c1-7-19-25(20-8-2,21-9-3)17-15-13-14-16-18-26(22-10-4,23-11-5)24-12-6/h7-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYWFNLVRORSCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCCCC[Si](OCC)(OCC)OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H42O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543321
Record name 4,4,11,11-Tetraethoxy-3,12-dioxa-4,11-disilatetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52034-16-9
Record name 4,4,11,11-Tetraethoxy-3,12-dioxa-4,11-disilatetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Bis(triethoxysilyl)hexane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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